2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide
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Overview
Description
2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is an organic compound with a complex structure that includes a bromine atom, a methoxyphenyl group, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide typically involves multiple stepsThe reaction conditions often involve the use of bromine in acetic acid or chloroform .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, and various nucleophiles for substitution reactions. The conditions often involve the use of solvents like acetic acid or chloroform and may require specific temperatures and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions.
Mechanism of Action
The mechanism of action of 2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the tetrazole ring are likely to play crucial roles in its binding to these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-bromobenzamide: A simpler compound with a bromine atom and a benzamide group.
N-[2-(2-methoxyphenyl)ethyl]benzamide: Lacks the bromine atom and the tetrazole ring.
5-(1H-tetrazol-1-yl)benzamide: Contains the tetrazole ring but lacks the methoxyphenyl group.
Uniqueness
2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C17H16BrN5O2 |
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Molecular Weight |
402.2 g/mol |
IUPAC Name |
2-bromo-N-[2-(2-methoxyphenyl)ethyl]-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H16BrN5O2/c1-25-16-5-3-2-4-12(16)8-9-19-17(24)14-10-13(6-7-15(14)18)23-11-20-21-22-23/h2-7,10-11H,8-9H2,1H3,(H,19,24) |
InChI Key |
CLYWGGYZXULBMJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=C(C=CC(=C2)N3C=NN=N3)Br |
Origin of Product |
United States |
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